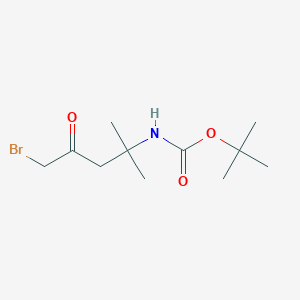![molecular formula C6H9NO B6599015 4-methyl-2-azabicyclo[2.1.1]hexan-3-one CAS No. 1784576-87-9](/img/structure/B6599015.png)
4-methyl-2-azabicyclo[2.1.1]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-azabicyclo[2.1.1]hexan-3-one, also known as 4-methyl-2-azabicyclohexan-3-one, is a cyclic organic compound containing six carbon atoms, two nitrogen atoms, and one oxygen atom. It is a member of the azabicyclohexanes family and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied extensively in the laboratory due to its versatile synthetic utility and its potential applications in the pharmaceutical and agrochemical industries.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-methyl-2-azabicyclo[2.1.1]hexan-3-one involves the cyclization of a precursor compound containing a nitrogen and a carbonyl group. The nitrogen and carbonyl group will react to form a cyclic imine, which will then undergo a ring expansion to form the desired bicyclic compound.
Starting Materials
4-methyl-2-aminobutan-1-ol, acetic anhydride, sodium acetate, methanol, hydrochloric acid
Reaction
Step 1: Protection of the amine group by reacting 4-methyl-2-aminobutan-1-ol with acetic anhydride in the presence of sodium acetate to form the N-acetyl derivative., Step 2: Cyclization of the N-acetyl derivative by treating it with hydrochloric acid in methanol to form the cyclic imine., Step 3: Ring expansion of the cyclic imine by heating it in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form 4-methyl-2-azabicyclo[2.1.1]hexan-3-one.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one is not fully understood. However, it is believed that the compound acts as a proton acceptor, allowing for the formation of a variety of intermediates that can be used in the synthesis of various compounds. Specifically, 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one is believed to act as a nucleophile, allowing for the formation of a variety of covalent bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one are not well understood. However, it is believed that the compound may have some effect on the body’s metabolism, as well as its immune system. It is also believed that the compound may have some effect on the body’s endocrine system, although further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one in laboratory experiments has several advantages. First, the compound is relatively stable, making it suitable for use in a variety of synthetic reactions. Second, the compound is relatively easy to synthesize, making it a cost-effective choice for laboratory experiments. Finally, the compound is highly soluble in a variety of solvents, making it ideal for use in solution-based experiments.
Despite these advantages, there are also some limitations to the use of 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one in laboratory experiments. First, the compound is highly reactive, making it difficult to handle and store. Second, the compound has a limited shelf life, making it necessary to use the compound soon after it is synthesized. Finally, the compound is toxic, making it necessary to use appropriate safety precautions when handling and storing the compound.
Direcciones Futuras
There are a number of potential future directions for research on 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, additional research is needed to develop more efficient and cost-effective methods of synthesizing the compound. Third, further research is needed to identify and develop new applications for the compound, such as in the synthesis of polymers or in the development of new pharmaceuticals and agrochemicals. Finally, additional research is needed to better understand the mechanism of action of the compound and the potential toxicity of the compound.
Aplicaciones Científicas De Investigación
4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one has been studied extensively in the laboratory due to its versatile synthetic utility and its potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of a variety of compounds, such as the antifungal agent fluconazole and the anti-inflammatory agent celecoxib. It has also been used in the synthesis of a variety of agrochemicals, such as the herbicide glyphosate and the insecticide fipronil. In addition, 4-methyl-2-azabicyclo[2.1.1]hexan-3-onezabicyclo[2.1.1]hexan-3-one has been used in the synthesis of a variety of polymers, such as polyamides and polyurethanes.
Propiedades
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6-2-4(3-6)7-5(6)8/h4H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSGZFGJCGGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-azabicyclo[2.1.1]hexan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)



![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)




![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)


